molecular formula C11H12BrNO2 B4923760 2-(4-bromophenoxy)-N-cyclopropylacetamide

2-(4-bromophenoxy)-N-cyclopropylacetamide

Cat. No. B4923760
M. Wt: 270.12 g/mol
InChI Key: GHTGQVVWVKOAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-cyclopropylacetamide, also known as BPCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. BPCA is a synthetic compound that is primarily used as a tool for studying the physiological and biochemical effects of various receptors in the body. In

Scientific Research Applications

2-(4-bromophenoxy)-N-cyclopropylacetamide has been used extensively in research on the G protein-coupled receptor (GPCR) family. This receptor family is involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. 2-(4-bromophenoxy)-N-cyclopropylacetamide is a selective antagonist of the GPR35 receptor, which is involved in various physiological processes such as inflammation, immune response, and pain sensation. By inhibiting the activity of this receptor, researchers can better understand its role in these processes and potentially develop new treatments for related diseases.

Mechanism of Action

2-(4-bromophenoxy)-N-cyclopropylacetamide acts as a competitive antagonist of the GPR35 receptor, binding to the receptor and preventing the binding of its natural ligands. This inhibition of receptor activity can lead to a variety of downstream effects, depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
The effects of 2-(4-bromophenoxy)-N-cyclopropylacetamide on the GPR35 receptor have been studied in various cell types and animal models. In general, 2-(4-bromophenoxy)-N-cyclopropylacetamide has been shown to reduce inflammation and pain, suggesting that the GPR35 receptor may play a role in these processes. Additionally, 2-(4-bromophenoxy)-N-cyclopropylacetamide has been shown to affect the immune response, suggesting that the GPR35 receptor may also be involved in this process.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-cyclopropylacetamide in lab experiments is its selectivity for the GPR35 receptor. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation of using 2-(4-bromophenoxy)-N-cyclopropylacetamide is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(4-bromophenoxy)-N-cyclopropylacetamide. One area of interest is the development of new compounds that are more selective for the GPR35 receptor. Additionally, further research is needed to fully understand the physiological and biochemical effects of 2-(4-bromophenoxy)-N-cyclopropylacetamide and the GPR35 receptor. Finally, the potential therapeutic applications of 2-(4-bromophenoxy)-N-cyclopropylacetamide and related compounds should be explored further, particularly in the areas of inflammation, pain, and immune response.
In conclusion, 2-(4-bromophenoxy)-N-cyclopropylacetamide is a synthetic compound that has potential applications in scientific research. Its selectivity for the GPR35 receptor makes it a valuable tool for studying this receptor and its effects on various physiological processes. Further research is needed to fully understand the potential applications of 2-(4-bromophenoxy)-N-cyclopropylacetamide and related compounds in the areas of inflammation, pain, and immune response.

Synthesis Methods

2-(4-bromophenoxy)-N-cyclopropylacetamide is synthesized through a multi-step process that involves the reaction of 4-bromophenol with cyclopropylamine to form 4-bromophenylcyclopropylamine. This intermediate is then reacted with acetic anhydride to yield 2-(4-bromophenoxy)-N-cyclopropylacetamide. The purity of the final product can be improved through recrystallization, and the structure can be confirmed through various spectroscopic techniques.

properties

IUPAC Name

2-(4-bromophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTGQVVWVKOAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-bromophenoxy)-N-cyclopropylacetamide

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